An In-Depth Technical Guide to 3-Chloro-2-hydroxypropanal: Structure, Properties, and Applications
An In-Depth Technical Guide to 3-Chloro-2-hydroxypropanal: Structure, Properties, and Applications
Abstract: This technical guide provides a comprehensive overview of 3-Chloro-2-hydroxypropanal (also known as 3-chlorolactaldehyde), a bifunctional organic compound of significant interest to researchers in organic synthesis and drug discovery. The document details its chemical structure, physicochemical properties, and anticipated spectroscopic profile. Furthermore, it explores its chemical reactivity, outlines a representative synthetic protocol, and discusses its current and potential applications, particularly as a versatile building block for complex molecules. Safety and handling protocols are also summarized to ensure its proper use in a laboratory setting. This guide is intended for scientists and professionals who require a deep technical understanding of this reactive intermediate.
Chemical Identity and Molecular Structure
3-Chloro-2-hydroxypropanal is a three-carbon aldehyde bearing both a hydroxyl and a chloro functional group. Its structure contains a chiral center at the C2 position, meaning it can exist as (R)- and (S)-enantiomers.[1][2] The presence of multiple reactive sites—the aldehyde, the secondary alcohol, and the primary alkyl chloride—makes it a highly versatile, albeit unstable, synthetic intermediate.
Its formal IUPAC name is 3-chloro-2-hydroxypropanal.[3][4] It is also commonly referred to by its synonym, 3-chlorolactaldehyde.[1][3][4]
Caption: 2D structure of 3-Chloro-2-hydroxypropanal with chiral center (*).
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 3-chloro-2-hydroxypropanal | [3][4] |
| CAS Number | 69519-13-7 | [1][4] |
| Molecular Formula | C₃H₅ClO₂ | [1][3][4] |
| SMILES | C(C(C=O)O)Cl | [3][4] |
| InChI Key | DLVHCNKXFJLECF-UHFFFAOYSA-N |[3][4] |
Physicochemical and Computed Properties
The physicochemical properties of 3-Chloro-2-hydroxypropanal dictate its behavior in solution and its suitability for various reaction conditions. Its computed LogP value of -0.3 suggests it is a hydrophilic molecule, readily soluble in polar solvents.[1][3] The presence of both a hydrogen bond donor (hydroxyl group) and two acceptors (hydroxyl and carbonyl oxygens) further supports its polar nature.[1][3]
Table 2: Key Physicochemical Properties
| Property | Value | Unit | Source |
|---|---|---|---|
| Molecular Weight | 108.52 | g/mol | [1][4] |
| Exact Mass | 107.9978071 | Da | [1][3][4] |
| Boiling Point | 194.8 (Predicted) | °C at 760 mmHg | [3] |
| Density | 1.282 (Predicted) | g/cm³ | [3] |
| Flash Point | 71.6 (Predicted) | °C | [3] |
| XLogP3 | -0.3 | [1][3] | |
| Topological Polar Surface Area | 37.3 | Ų | [1] |
| Rotatable Bond Count | 2 | |[1][3] |
Anticipated Spectroscopic Profile
While dedicated, published spectra for 3-Chloro-2-hydroxypropanal are not widely available, its structure allows for the confident prediction of key spectroscopic features. This analysis is crucial for reaction monitoring and characterization.
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Anticipated Chemical Shift / Wavenumber | Rationale |
|---|---|---|---|
| ¹H NMR | Aldehyde (CHO) | δ 9.5-9.7 ppm (doublet) | Deshielded proton adjacent to carbonyl. |
| Methine (CHOH) | δ 4.0-4.5 ppm (multiplet) | Proton attached to carbon with electronegative O and adjacent to CH₂Cl. | |
| Methylene (CH₂Cl) | δ 3.6-3.9 ppm (multiplet) | Protons adjacent to electronegative Cl and the chiral center. | |
| Hydroxyl (OH) | δ 2.0-5.0 ppm (broad singlet) | Exchangeable proton; shift is concentration and solvent dependent. | |
| ¹³C NMR | Carbonyl (C=O) | δ 195-205 ppm | Characteristic shift for an aldehyde carbon. |
| Methine (CHOH) | δ 70-80 ppm | Carbon singly bonded to an oxygen atom. | |
| Methylene (CH₂Cl) | δ 45-55 ppm | Carbon singly bonded to a chlorine atom. | |
| IR Spectroscopy | O-H stretch | 3200-3500 cm⁻¹ (broad) | Characteristic of an alcohol functional group. |
| C=O stretch | 1720-1740 cm⁻¹ (strong, sharp) | Characteristic of a saturated aldehyde. | |
| C-H stretch (aldehyde) | 2710-2730 & 2810-2830 cm⁻¹ | Fermi resonance doublet, indicative of an aldehyde C-H bond. | |
| C-Cl stretch | 600-800 cm⁻¹ | Characteristic of an alkyl chloride. |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 108 and 110 (~3:1 ratio) | Presence of ³⁵Cl and ³⁷Cl isotopes. |
Synthesis and Purification
3-Chloro-2-hydroxypropanal is not typically available commercially due to its reactivity and is therefore prepared in situ or used immediately after synthesis. A common and logical synthetic route is the selective oxidation of the primary alcohol of its precursor, 3-chloro-1,2-propanediol. This precursor is a widely available industrial chemical.[5]
The choice of oxidant is critical to prevent over-oxidation to the corresponding carboxylic acid. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (DCM) are suitable. The anhydrous conditions are necessary to prevent the formation of the hydrate at the aldehyde, which can complicate the reaction and purification.
Caption: General experimental workflow for the synthesis of 3-Chloro-2-hydroxypropanal.
Experimental Protocol: Synthesis via PCC Oxidation
Disclaimer: This protocol is a representative method and should be performed by trained personnel with appropriate safety precautions in a fume hood.
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add pyridinium chlorochromate (PCC) (1.2 equivalents). Suspend the PCC in anhydrous dichloromethane (DCM) (approx. 5 mL per gram of PCC).
-
Addition of Precursor: Dissolve 3-chloro-1,2-propanediol (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring PCC suspension at 0°C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Expertise Note: The reaction is often characterized by the formation of a dark, tarry precipitate.
-
Workup: Upon completion, dilute the reaction mixture with 5 volumes of diethyl ether to precipitate the chromium salts.
-
Purification: Pass the entire mixture through a short plug of silica gel or celite, eluting with additional diethyl ether. This step is crucial for removing the bulk of the chromium byproducts.
-
Isolation: Concentrate the filtrate under reduced pressure, taking care not to use excessive heat to prevent polymerization or decomposition. The resulting crude 3-Chloro-2-hydroxypropanal is often a viscous oil and should be used immediately in the subsequent synthetic step without further purification.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 3-Chloro-2-hydroxypropanal stems from the orthogonal reactivity of its functional groups.
-
Aldehyde: It readily undergoes nucleophilic additions (e.g., Grignard reactions, Wittig reactions), reductions to a diol, and oxidations to 3-chloro-2-hydroxypropanoic acid.
-
Alkyl Chloride: It is an electrophilic site susceptible to Sₙ2 displacement by a wide range of nucleophiles, including amines, thiols, and cyanides.
-
Hydroxyl Group: It can be protected (e.g., as a silyl ether) to allow for selective reaction at the other sites, or it can be acylated or alkylated.
A key reaction driven by its structure is base-mediated intramolecular cyclization. In the presence of a non-nucleophilic base, the hydroxyl proton is removed, and the resulting alkoxide can attack the adjacent carbon bearing the chlorine atom in an intramolecular Sₙ2 reaction, forming the highly reactive epoxide, glycidialdehyde.
Caption: Mechanism of intramolecular cyclization to form glycidialdehyde.
Applications in Research and Drug Development
3-Chloro-2-hydroxypropanal serves as a valuable C3 building block in organic synthesis. Its trifunctional nature allows for the rapid construction of molecular complexity.
-
Versatile Synthetic Intermediate: It is a precursor for synthesizing a variety of molecules, including amino alcohols, epoxides, and other heterocycles. For instance, reaction with an amine can lead to the formation of substituted morpholines or other nitrogen-containing rings after subsequent cyclization. The related compound, 3-chloro-2-hydroxypropylsulfonic acid sodium salt, is synthesized from the similar precursor epichlorohydrin, highlighting the utility of this chemical motif.[6][7][8]
-
Enzyme Inhibition Studies: Small, reactive electrophiles are often used as probes or inhibitors for enzymes. 3-Chloro-2-hydroxypropanal has been employed as a reactant to study the reaction rates of enzymes like ketodeoxyphosphogluconate aldolase.[9]
-
Relevance in Toxicology and Drug Discovery: The parent compound, 3-chloro-1,2-propanediol, is a known food contaminant with established biological effects.[10] Its metabolites, such as β-chlorolactate, are known to inhibit key glycolytic enzymes like glyceraldehyde 3-phosphate dehydrogenase.[10] This suggests that 3-Chloro-2-hydroxypropanal itself could possess significant biological activity. Furthermore, the prevalence of chlorinated molecules in FDA-approved drugs underscores the importance of chlorinated synthons in medicinal chemistry.[11] Its structure could serve as a scaffold or starting point for developing inhibitors for various therapeutic targets, including viral proteases where small, electrophilic "warheads" are often employed.[12]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 3-Chloro-2-hydroxypropanal is not common, data from structurally related compounds provide a strong basis for safe handling procedures.[13][14][15][16] The compound should be treated as hazardous.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.[14]
-
Handling: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of vapors.[13][15] Avoid all personal contact. After handling, wash hands and any exposed skin thoroughly.[14][15]
-
Storage: Due to its reactivity, long-term storage is not recommended. If necessary, store in a tightly sealed container under an inert atmosphere at low temperatures (e.g., in a refrigerator). Store in a locked, designated area away from incompatible materials such as strong bases and oxidizing agents.[13]
-
Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Do not allow the product to enter drains.[14]
Conclusion
3-Chloro-2-hydroxypropanal is a highly functionalized and reactive molecule that serves as a potent intermediate in advanced organic synthesis. Its value lies in the distinct and controllable reactivity of its aldehyde, hydroxyl, and chloro groups. While its instability requires careful handling and typically in situ generation, its ability to act as a versatile three-carbon building block makes it a valuable tool for researchers in medicinal chemistry, materials science, and chemical biology. A thorough understanding of its properties, reactivity, and safe handling is essential for unlocking its full synthetic potential.
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